

Technical Guide: (1S,2S)-Boc-Achc for Advanced Peptide Synthesis

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Compound of Interest

Compound Name: (1S,2S)-Boc-Achc

Cat. No.: B1336494

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Abstract: This document provides a detailed overview of **(1S,2S)-Boc-Achc**, a protected amino acid derivative crucial for the synthesis of peptidomimetics and other complex molecules in drug discovery. It outlines the compound's chemical and physical properties, its primary application in solid-phase peptide synthesis (SPPS), and a generalized experimental protocol. This guide is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Introduction

(1S,2S)-Boc-Achc, systematically named (1S,2S)-2-((tert-Butoxycarbonyl)amino)cyclohexane-1-carboxylic acid, is a non-proteinogenic amino acid derivative.^[1] Its rigid cyclohexyl backbone is of significant interest in medicinal chemistry for its ability to impart conformational constraints on peptide structures. This rigidity can enhance proteolytic stability, receptor affinity, and bioavailability of peptide-based therapeutics. The tert-butyloxycarbonyl (Boc) protecting group on the amine is fundamental to its use in Boc-based solid-phase peptide synthesis (SPPS), allowing for controlled, stepwise assembly of peptide chains.^{[2][3][4]}

Chemical and Physical Properties

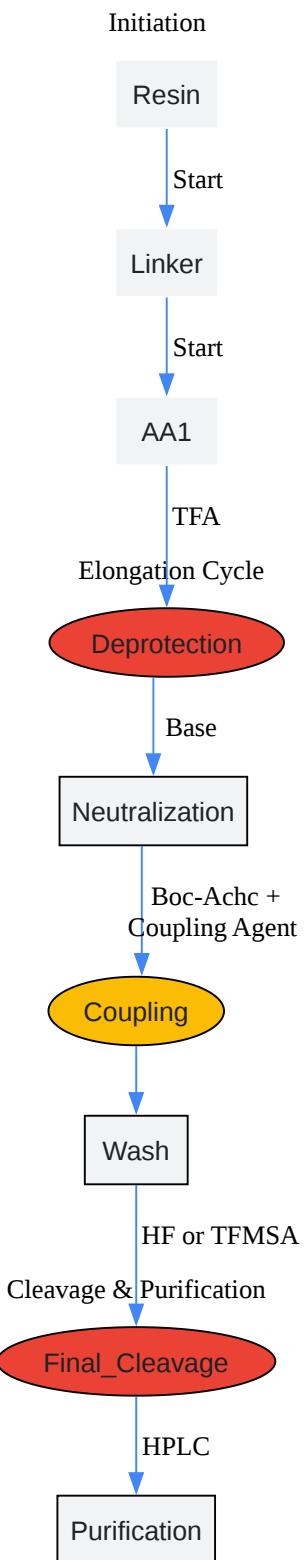
The fundamental properties of **(1S,2S)-Boc-Achc** are summarized below. This data is essential for reaction planning, solubility testing, and analytical characterization.

Property	Value	Reference
Molecular Formula	C12H21NO4	[1] [5]
Molecular Weight	243.30 g/mol	[1] [5] [6]
CAS Number	488703-60-2	[5]
Appearance	White to off-white solid	[1]
Storage Temperature	2-8°C	[1]

Core Application: Boc-Based Peptide Synthesis

The primary utility of **(1S,2S)-Boc-Achc** is as a building block in peptide synthesis. The Boc protecting group is stable under coupling conditions but can be selectively removed with a strong acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. This strategy is particularly advantageous for the synthesis of long or hydrophobic peptides where Fmoc chemistry may be less efficient.[\[7\]](#)

The incorporation of the Achc moiety introduces a rigid cyclic constraint into the peptide backbone. This is a key strategy in drug design to "freeze" a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target.



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Caption: Generalized workflow for Boc-based solid-phase peptide synthesis (SPPS).

Experimental Protocols

Generalized Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a representative cycle for incorporating a Boc-protected amino acid like **(1S,2S)-Boc-Achc** onto a growing peptide chain attached to a solid support (resin).

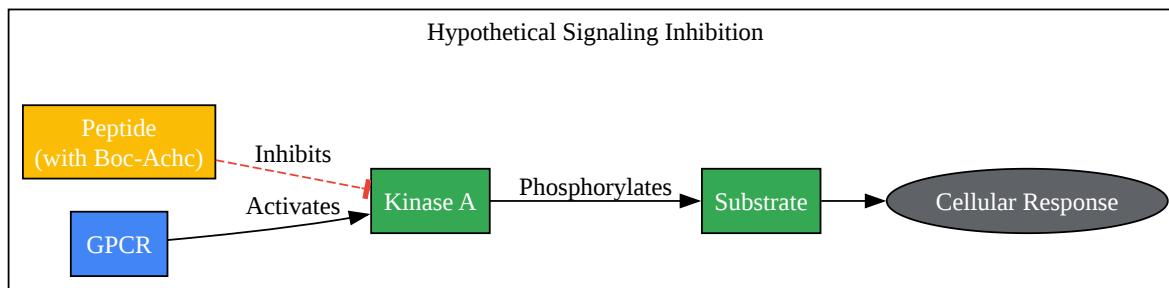
Materials:

- Peptide-resin (with N-terminal Boc group)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- **(1S,2S)-Boc-Achc**
- Coupling agent (e.g., HBTU, HATU)
- N,N-Dimethylformamide (DMF)

Procedure:

- Resin Swelling: The peptide-resin is swelled in DCM or DMF for 30 minutes in a reaction vessel.
- Boc Deprotection: The N-terminal Boc group is removed by treating the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes. This exposes the free amine for the next coupling step.
- Washing: The resin is thoroughly washed with DCM and DMF to remove residual TFA and cleaved Boc groups.
- Neutralization: The protonated amine is neutralized by washing with a 5-10% solution of DIEA in DMF to prepare it for coupling. This is followed by further washing with DMF.

- Coupling:
 - In a separate vial, **(1S,2S)-Boc-Achc** (typically 3-4 equivalents) is pre-activated by dissolving it in DMF with a coupling agent (e.g., HBTU) and an amine base (DIEA).
 - This activation mixture is added to the reaction vessel containing the resin.
 - The coupling reaction is allowed to proceed for 1-2 hours with agitation.
- Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts.
- Cycle Repetition: Steps 2-6 are repeated for each subsequent amino acid to be added to the peptide chain.
- Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).^[4]



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